Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate
Brand Name: Vulcanchem
CAS No.: 951887-87-9
VCID: VC2293377
InChI: InChI=1S/C16H22O6/c1-5-22-16(18)8-6-7-12(17)11-9-14(20-3)15(21-4)10-13(11)19-2/h9-10H,5-8H2,1-4H3
SMILES: CCOC(=O)CCCC(=O)C1=CC(=C(C=C1OC)OC)OC
Molecular Formula: C16H22O6
Molecular Weight: 310.34 g/mol

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate

CAS No.: 951887-87-9

Cat. No.: VC2293377

Molecular Formula: C16H22O6

Molecular Weight: 310.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate - 951887-87-9

Specification

CAS No. 951887-87-9
Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
IUPAC Name ethyl 5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoate
Standard InChI InChI=1S/C16H22O6/c1-5-22-16(18)8-6-7-12(17)11-9-14(20-3)15(21-4)10-13(11)19-2/h9-10H,5-8H2,1-4H3
Standard InChI Key WNJUNXCHRQLILQ-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC(=O)C1=CC(=C(C=C1OC)OC)OC
Canonical SMILES CCOC(=O)CCCC(=O)C1=CC(=C(C=C1OC)OC)OC

Introduction

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trimethoxyphenyl group attached to a valerate moiety, which includes both an ester and a ketone functional group. This compound is significant in organic chemistry due to its role as an intermediate in the synthesis of more complex molecules and its potential applications in medicinal chemistry.

Synthesis Methods

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate can be synthesized through esterification reactions. The general process involves the reaction of 5-(2,4,5-trimethoxyphenyl)-5-oxovaleric acid with ethanol under acidic conditions, typically using sulfuric acid as a catalyst.

Applications and Research Findings

  • Medicinal Chemistry: This compound is valuable in medicinal chemistry due to its unique structural features, which can influence its interactions with biological targets. Its potential applications include the synthesis of drugs with specific pharmacological properties.

  • Biological Activity: While specific biological activities of Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate are not well-documented, compounds with similar structures have shown potential in antimicrobial and anticancer research.

  • Chemical Transformations: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are useful in synthesizing more complex molecules.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBoiling PointDensity
Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerateC16H22O6310.34 g/mol166-167 °C (0.3 Torr)1.112±0.06 g/cm³
Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate-256.25 g/molNot specifiedNot specified
Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate-Not specifiedNot specifiedNot specified

Future Research Directions

Future studies on Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate should focus on elucidating its biological activities, exploring its potential applications in drug development, and investigating its interactions with specific molecular targets. Additionally, optimizing synthesis methods to improve yield and purity would be beneficial for industrial applications.

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